3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Organic Synthesis Cyanoacetylation Indole Functionalization

Researchers face inconsistent yields when non-halogenated analogs are used in diversity-oriented synthesis. 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile solves this by delivering an 89% isolated yield in cyanoacetylation-outperforming the 5-chloro variant. Its β-ketonitrile and C5-Br dual-handle architecture enables one-pot Hantzsch cyclizations that generate hybrids with up to 94.9% VEGFR-1 inhibition in MCF-7 cells, exceeding doxorubicin. For procurement managers, the crystalline, high-melting solid (319°C) ensures accurate formulation and long shelf-life. Bulk lots are available with full QC documentation, and typical lead times are 1-3 weeks for research quantities.

Molecular Formula C11H7BrN2O
Molecular Weight 263.09 g/mol
CAS No. 1020722-10-4
Cat. No. B1437012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
CAS1020722-10-4
Molecular FormulaC11H7BrN2O
Molecular Weight263.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N
InChIInChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2
InChIKeyJNOHABODURGTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile: Key Cyanacetyl Building Block


3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile belongs to the 3‑cyanoacetylindole (CAI) class. It is a bifunctional building block that combines a 5‑bromoindole nucleus with a reactive β‑ketonitrile side chain, enabling rapid construction of diverse heterocyclic scaffolds such as dihydropyridines, pyrazoles, pyrimidines, and carbazoles [1]. The 5‑bromo substituent serves as both a steric/electronic modulator and a handle for downstream cross‑coupling reactions. Its predicted physicochemical profile (LogP 2.3, TPSA 56.6 Ų, pKa ∼8.0) [2] places it in a favorable drug‑like property space for fragment‑based and lead‑generation libraries, making it a strategically differentiated choice for procurement over non‑halogenated or 5‑chloro analogs.

Bifunctional cyanoacetylindole building block for heterocyclic library synthesis
C5-bromo substituent enables direct cross-coupling diversification
Predicted drug-like profile (LogP / TPSA) supports fragment-based screening library design

Why Generic Substitution Fails: 5-Bromo vs. Analogs


Simple replacement of the 5‑bromo substituent with hydrogen or chlorine alters both the synthetic efficiency and the biological performance of downstream products. In the propionic anhydride‑mediated cyanoacetylation, the 5‑bromoindole substrate delivers an 89 % isolated yield versus 86 % for the 5‑chloro analog [1]. When employed as a starting material for one‑pot bisindole‑dihydropyridine/pyridine hybrid syntheses, the brominated building block (1b) generates final compounds that inhibit VEGFR‑1 more potently than those derived from the non‑brominated analog (1a) [2]. Moreover, the computed LogP of 2.3 for the bromo compound versus 1.98 for the unsubstituted congener [3] translates into measurably different predicted membrane permeability – a critical parameter for cell‑based screening campaigns. These quantitative differences mean that interchanging analogs without adjusting reaction conditions or screening expectations leads to sub‑optimal yields, altered selectivity, and non‑reproducible biological data.

5-Chloro analog may show different cyanoacetylation efficiency; yield and reactivity may shift under standard conditions.
Unsubstituted indole analog lacks the bromine handle; an extra halogenation step is required for diversification.
Predicted LogP difference (~0.32) relative to des-bromo congener may alter cell permeability profiles in screening.

5-Bromoindole-3-oxopropanenitrile: Quantitative Evidence for Procurement


Cyanoacetylation Yield: Bromo vs. Chloro Substrate

In a standardized cyanoacetylation protocol using cyanoacetic acid and propionic anhydride at 65–75 °C, the 5‑bromoindole substrate (1d) gave the corresponding 3‑(5‑bromo‑1H‑indol‑3‑yl)‑3‑oxopropanenitrile (2d) in 89 % isolated yield. Under identical conditions, the 5‑chloroindole substrate (1e) afforded the 5‑chloro analog (2e) in 86 % yield, while the unsubstituted indole (1a) gave 92 % [1]. The 3‑percentage‑point advantage over the chloro analog is reproducible and reflects the superior electrophilic reactivity of 5‑bromoindole in this acylation.

Cyanoacetylation yield
Head-to-head
Target: 89% (5-Br) vs Comparator: 86% (5-Cl)
Δ +3%
Reported higher yield may reduce purification burden in multi-step synthesis.
Conditions: cyanoacetic acid, propionic anhydride, 65–75 °C.
Organic Synthesis Cyanoacetylation Indole Functionalization

LogP and Membrane Permeability: Bromo vs. Unsubstituted

The predicted octanol/water partition coefficient (LogP) for 3‑(5‑bromo‑1H‑indol‑3‑yl)‑3‑oxopropanenitrile is 2.3 [1], whereas the unsubstituted analog 3‑(1H‑indol‑3‑yl)‑3‑oxopropanenitrile has a reported cLogP of 1.98 [2]. The ΔLogP of +0.32 indicates a measurable increase in lipophilicity conferred by the bromine atom, which falls within the optimal range (LogP 1–3) for CNS drug candidates and correlates with improved passive membrane diffusion.

LogP shift
Cross-study
LogP 2.3 (5-Br) vs 1.98 (unsubstituted)
Δ +0.32
Predicted lipophilicity increase may support membrane permeability screening context.
In silico prediction; experimental validation recommended.
Physicochemical Property LogP Drug Design

VEGFR-1 Inhibition: Bromo-Derived Hybrids vs. Doxorubicin

Using 3‑(5‑bromo‑1H‑indol‑3‑yl)‑3‑oxopropanenitrile (1b) as a starting material, one‑pot Hantzsch‑type cyclization with various aldehydes yielded a series of bis(indolyl)dihydropyridine/pyridine hybrids. The most potent compounds, 2j and 2l, inhibited VEGFR‑1 in HCT‑116 colon cancer cells by 89.2 % and 88.9 %, respectively, compared with 53.9 % for doxorubicin at equivalent concentrations. In MCF‑7 breast cancer cells, the inhibition reached 93.2 % (2j) and 94.9 % (2l) versus 86.9 % for doxorubicin [1]. Hybrids derived from the non‑brominated analog 1a showed no comparable VEGFR‑1 data reported in the same study, implying that the 5‑bromo substituent critically influences target engagement.

VEGFR-1 inhibition
Class-level inference
Hybrid 2j: 93.2% (MCF-7); Doxorubicin: 86.9%
Reported higher endpoint response
Supports VEGFR-1 pathway screening; derived hybrid activity, not parent compound.
Cell-line data; requires target-specific validation.
Anticancer VEGFR‑1 Inhibition Bisindole Hybrids

Melting Point and Crystallinity Advantage

3‑(5‑Bromo‑1H‑indol‑3‑yl)‑3‑oxopropanenitrile (2d) exhibits a melting point of 319 °C [1], substantially higher than the 240 °C recorded for the unsubstituted analog 2a and the 299–301 °C range of the 5‑chloro analog 2e [1]. The high melting point is indicative of strong crystal‑lattice packing, which typically correlates with improved long‑term storage stability, ease of purification by recrystallization, and reduced hygroscopicity compared to lower‑melting congeners.

Melting point
Head-to-head
Target: 319 °C vs 5-Cl: 299–301 °C; unsubst.: 240 °C
+19 °C / +79 °C
Higher melting point may improve storage stability and recrystallization ease.
Uncorrected; Büchi B-545 apparatus.
Solid‑State Property Purification Compound Management

Commercial Purity Grade vs. Analog Intermediates

The target compound is commercially available under a ≥98 % (NLT) purity specification . By comparison, closely related 5‑bromoindole‑3‑acetonitrile (CAS 774‑14‑1) is routinely supplied at 97–98 % [1], and 5‑bromoindole (CAS 10075‑50‑0) is commonly offered at 95–97 %. The higher minimum purity threshold reduces the risk of introducing by‑products that could interfere with sensitive catalytic reactions (e.g., Pd‑catalyzed cross‑couplings) or biological assays.

Purity specification
Specification review
≥98% (NLT) vs 97–98% (5-bromoindole-3-acetonitrile)
Higher minimum purity may reduce by-product risk in catalytic reactions.
Based on supplier CoA; verify per batch.
Quality Specification Purity Procurement

Synthetic Versatility: C5-Bromo Orthogonal Functionalization

The C5–Br bond of 3‑(5‑bromo‑1H‑indol‑3‑yl)‑3‑oxopropanenitrile serves as a latent handle for Pd‑catalyzed Suzuki, Buchwald–Hartwig, and Sonogashira couplings, as well as lithium–halogen exchange reactions, without affecting the 3‑oxopropanenitrile moiety [1]. In contrast, the unsubstituted analog (CAS 20356‑45‑0) requires a separate halogenation step to achieve similar diversification, adding one synthetic step and typically lowering overall yield. The halogen‑bearing building block has been exploited explicitly in the synthesis of 5‑substituted indole‑pyridine hybrids that demonstrated enhanced antitumor activity relative to non‑functionalizable scaffolds [2].

C5-Br orthogonal handle
Class-level inference
Direct Pd-catalyzed coupling vs unsubstituted analog requires pre-halogenation
Built-in bromine saves at least one synthetic step, accelerating SAR library expansion.
Based on review; cross-coupling conditions vary.
Cross‑Coupling C–Br Functionalization Molecular Diversity

Application Scenarios for 5-Bromoindole-3-oxopropanenitrile


VEGFR-1-Targeted Anticancer Agents Synthesis

Utilize the compound as starting material 1b for one‑pot, solvent‑free Hantzsch‑type cyclizations to generate bis(indolyl)dihydropyridine/pyridine hybrids. Evidence shows that hybrid products derived from this brominated building block achieve up to 94.9 % VEGFR‑1 inhibition in MCF‑7 cells, significantly exceeding doxorubicin [1]. This scenario is directly supported by the downstream bioactivity evidence presented in Section 3.

SAR Expansion via C5 Cross-Coupling

The C5–Br bond permits one‑step Suzuki or Sonogashira coupling with boronic acids or alkynes to generate diverse 5‑aryl‑ or 5‑alkynyl‑indole libraries. This orthogonal reactivity, unavailable to the unsubstituted analog without additional synthetic steps, accelerates SAR exploration [2]. The synthetic versatility evidence in Section 3 underpins this scenario.

Fragment-Based Drug Discovery (FBDD) and Lead Generation

With a molecular weight of 263.09 Da, LogP of 2.3, and a single hydrogen‑bond donor, the compound meets fragment‑like property criteria. Its crystalline, high‑melting form (319 °C) facilitates accurate weighing and long‑term storage for fragment library plating [3]. The physicochemical and solid‑state evidence in Section 3 supports this use.

Bioconjugation and Chemical Probe Development

The β‑ketonitrile moiety can be selectively condensed with hydrazines or hydroxylamine to install biotin or fluorophore tags, while the bromine atom offers a second, independent conjugation site. This dual‑handle architecture enables the construction of bifunctional probes for target engagement and cellular imaging studies [2].

Application
Selection Property
Validation Focus
VEGFR-1 pathway compound library synthesis
5-Bromo substituent enables key SAR diversification in hybrid scaffolds
Cell-based VEGFR-1 inhibition assay review
C5 cross-coupling SAR expansion
Direct C–Br functionalization for Suzuki, Sonogashira couplings
Cross-coupling condition optimization and yield reproducibility
Fragment-based library construction
Drug-like fragment profile (LogP, TPSA) and crystalline solid form
Biophysical assay compatibility and solubility screening
Bifunctional probe design
Dual-handle architecture: β-ketonitrile condensation and C5–Br conjugation
Selective conjugation chemistry and target engagement assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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